molecular formula C10H14N5O7P B12821033 Adenosine 5-Monophosphate

Adenosine 5-Monophosphate

Cat. No.: B12821033
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-VTHZCTBJSA-N
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Description

Adenosine 5-Monophosphate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various cellular metabolic processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine . This compound is present in all known forms of life and is involved in the synthesis of RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5-Monophosphate can be synthesized through various enzymatic and chemical methods. One common method involves the enzymatic phosphorylation of adenosine using adenosine kinase. Another method includes the chemical phosphorylation of adenosine using phosphorus oxychloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast or bacterial cultures that are genetically engineered to overproduce the compound. The fermentation broth is then subjected to various purification steps, including filtration, ion-exchange chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5-Monophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Adenosine and inorganic phosphate.

    Phosphorylation: Adenosine diphosphate and adenosine triphosphate.

    Deamination: Inosine monophosphate.

Scientific Research Applications

Adenosine 5-Monophosphate has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 5-Monophosphate exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Adenosine 5-Monophosphate is unique compared to other nucleotides due to its specific roles in energy metabolism and signal transduction. Similar compounds include:

This compound stands out due to its specific involvement in the activation of AMPK and its role as a precursor in the synthesis of other important nucleotides.

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10?/m1/s1

InChI Key

UDMBCSSLTHHNCD-VTHZCTBJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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